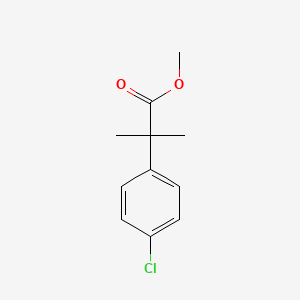

Methyl 2-(4-chlorophenyl)-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZJDEOJHDQJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627665 | |

| Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57225-86-2 | |

| Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the viable synthesis of this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of fibrate-class drugs and other pharmacologically active molecules. Its structure, featuring a 4-chlorophenyl ring attached to a sterically hindered propanoate moiety, presents unique challenges and opportunities in synthetic design. This guide will explore two plausible and scientifically robust pathways for its synthesis, providing the necessary detail for reproduction and optimization in a research and development setting.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to two distinct forward synthesis strategies.

Caption: Retrosynthetic analysis of this compound.

Pathway 1 focuses on the late-stage introduction of the methyl ester via the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid . This precursor acid can be synthesized through a Friedel-Crafts acylation of chlorobenzene, followed by subsequent functional group manipulations.

Pathway 2 employs an α,α-dimethylation strategy starting from a more readily available precursor, methyl (4-chlorophenyl)acetate . This approach hinges on the efficient and selective introduction of two methyl groups at the alpha position to the ester.

This guide will elaborate on both pathways, with a primary focus on Pathway 1 due to its more predictable and scalable nature for industrial applications.

Part 2: Pathway 1 - Friedel-Crafts Acylation and Subsequent Esterification

This pathway is a robust and logical approach that builds the carbon skeleton first, followed by the installation of the desired ester functionality.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol

The initial step involves a Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-methyl-1-(4-chlorophenyl)propan-1-one. This ketone is then reduced to the corresponding alcohol. For the purpose of this guide, we will start from the commercially available precursor 2-(4-chlorophenyl)-2-methylpropan-1-ol to streamline the synthesis.[1][2][3]

Step 2: Oxidation of 2-(4-chlorophenyl)-2-methylpropan-1-ol to 2-(4-chlorophenyl)-2-methylpropanoic acid

The secondary alcohol is oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents.

The oxidation of the primary alcohol to a carboxylic acid using potassium permanganate in a basic solution is a classic and effective method. The reaction proceeds through the formation of a manganate ester, which then undergoes hydrolysis and further oxidation.

Caption: Mechanism of Fischer-Speier Esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(4-chlorophenyl)-2-methylpropanoic acid (19.87 g, 0.1 mol) in methanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation. [4] Table 2: Quantitative Data for Esterification Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 2-(4-chlorophenyl)-2-methylpropanoic acid | 198.65 | 19.87 | 0.1 | 1 |

| Methanol | 32.04 | ~118.5 | ~3.7 | Excess |

| Sulfuric Acid | 98.08 | ~3.68 | ~0.037 | Catalytic |

| Expected Product | 212.68 | ~19.1 | ~0.09 | - |

Part 3: Pathway 2 - α,α-dimethylation of Methyl (4-chlorophenyl)acetate

This alternative pathway offers a different strategic approach, focusing on building the core structure from a simpler, commercially available ester.

Step 1: α,α-dimethylation of Methyl (4-chlorophenyl)acetate

This key step involves the deprotonation of the α-carbon of methyl (4-chlorophenyl)acetate with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent. This process is repeated to introduce the second methyl group.

The choice of base is critical to avoid side reactions such as Claisen condensation. Lithium diisopropylamide (LDA) is a suitable choice due to its strong basicity and steric hindrance. [5]The reaction is typically carried out at low temperatures to control reactivity.

Sources

Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate

An In-Depth Technical Guide to the

Introduction

Methyl 2-(4-chlorophenyl)-2-methylpropanoate is a significant chemical intermediate, recognized for its role in the synthesis of various pharmaceutical compounds. Its structure is closely related to active pharmaceutical ingredients, including metabolites of the anti-hyperlipidemic drug fenofibrate. An understanding of its synthesis is therefore crucial for researchers in medicinal chemistry and process development.

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, emphasizes robust safety protocols, and offers a self-validating experimental design intended for replication in a laboratory setting. The selected synthetic strategy prioritizes yield, purity, and scalability, employing a two-step process that proceeds via an acyl chloride intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of an ester can be approached through several classical methods, most notably the Fischer esterification and transformations involving activated carboxylic acid derivatives.

-

Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While economical, it is a reversible equilibrium-driven process, often requiring a large excess of one reactant or the removal of water to achieve high conversion.[2][3]

-

SN2-type Reactions : These pathways involve the reaction of a carboxylate salt with an alkyl halide.[3][4] This approach is highly effective but is more commonly used for more complex alkyl groups rather than the simple methyl group.

-

Acyl Chloride Intermediate Pathway : This method involves the conversion of the parent carboxylic acid into a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂). The acyl chloride then reacts rapidly and irreversibly with the alcohol to form the desired ester. This pathway is often preferred for laboratory and industrial synthesis as it circumvents the equilibrium limitations of Fischer esterification, generally resulting in higher yields and cleaner reactions.[5]

For this guide, we will focus on the Acyl Chloride Intermediate Pathway due to its efficiency and high yield. The process begins with the conversion of 2-(4-chlorophenyl)-2-methylpropanoic acid to 2-(4-chlorophenyl)-2-methylpropanoyl chloride, which is then esterified with methanol.

The activation of the carboxylic acid with thionyl chloride is a cornerstone of this synthesis. The reaction is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form a Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent than thionyl chloride itself, thereby accelerating the formation of the acyl chloride.[6][7]

Experimental Protocol

This protocol is divided into two primary stages: the formation of the acyl chloride intermediate and its subsequent conversion to the target methyl ester.

Part A: Synthesis of 2-(4-chlorophenyl)-2-methylpropanoyl chloride

This step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Diagram of the Experimental Workflow

Caption: Two-step synthesis via an acyl chloride intermediate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 2-(4-chlorophenyl)-2-methylpropanoic acid | 198.65 | 10.0 g | 0.0503 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 8.0 mL | 0.110 | 2.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 mL | - | Catalytic |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-chlorophenyl)-2-methylpropanoic acid (10.0 g, 0.0503 mol) and anhydrous dichloromethane (50 mL).

-

Reagent Addition : Add a catalytic amount of DMF (0.1 mL) to the stirred suspension. In a chemical fume hood, slowly add thionyl chloride (8.0 mL, 0.110 mol) to the flask via a dropping funnel. Caution : The addition may be exothermic, and the reaction evolves HCl and SO₂ gases. Ensure the apparatus is vented to a scrubber system.

-

Reaction : Heat the mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

-

Isolation of Intermediate : Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 2-(4-chlorophenyl)-2-methylpropanoyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Part B:

This step involves the reaction of the crude acyl chloride with methanol.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| Crude Acyl Chloride | ~217.09 | ~10.9 g | ~0.0503 | 1.0 |

| Methanol (CH₃OH), anhydrous | 32.04 | 50 mL | 1.23 | ~24.5 |

| Diethyl Ether | 74.12 | 100 mL | - | Extraction |

| Saturated NaHCO₃ solution | - | 50 mL | - | Wash |

| Brine | - | 50 mL | - | Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask, place anhydrous methanol (50 mL) and cool the flask in an ice-water bath to 0°C.

-

Acyl Chloride Addition : Dissolve the crude acyl chloride from Part A in a small amount of anhydrous dichloromethane (~10 mL) and add it dropwise to the cold, stirred methanol. Maintain the temperature below 10°C during the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup : a. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. b. Extract the aqueous phase with diethyl ether (2 x 50 mL).[2] c. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution) and 50 mL of brine.[2][8][9] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2][9]

-

Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Safety and Handling

Proper handling of the reagents used in this synthesis is critical for laboratory safety.

| Reagent | Key Hazards | Recommended Precautions |

| **Thionyl Chloride (SOCl₂) ** | Highly corrosive, causes severe skin burns and eye damage.[10][11] Reacts violently with water, releasing toxic gases (HCl, SO₂).[10] Toxic if inhaled.[11] | Always handle in a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (neoprene or rubber), a lab coat, and chemical splash goggles with a face shield.[12][13] Ensure an emergency eyewash station and safety shower are accessible.[12][13] Store away from water, moisture, and bases.[13] |

| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. Volatile. | Handle in a well-ventilated area or fume hood. Avoid inhalation of vapors. Wear appropriate PPE. |

| Methanol (CH₃OH) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat and ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes. |

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process involving the formation of an acyl chloride intermediate followed by esterification. This method provides high yields and avoids the equilibrium constraints of direct Fischer esterification. The successful and safe execution of this protocol requires careful attention to the handling of corrosive and reactive reagents, particularly thionyl chloride. By following the detailed procedures and safety guidelines outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development.

References

- Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.

- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

- MoleculeDB. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.

- NMR Spectroscopy. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

- University of Toronto. (n.d.). Fischer Esterification.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Lanxess. (2015). Product Safety Assessment: Thionyl chloride.

-

The Organic Chemistry Tutor. (2021). Ester Preparation via Substitution | SN2 Reactions with Carboxylates. Retrieved from [Link]

- University of California, Irvine. (n.d.). Fischer Esterification Procedure.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Eureka. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.

- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.

- Google Patents. (n.d.). CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.

- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

- Inchem.org. (2001). ICSC 1409 - THIONYL CHLORIDE.

-

National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. cerritos.edu [cerritos.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. lanxess.com [lanxess.com]

- 11. westliberty.edu [westliberty.edu]

- 12. drexel.edu [drexel.edu]

- 13. nj.gov [nj.gov]

Methyl 2-(4-chlorophenyl)-2-methylpropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(4-chlorophenyl)-2-methylpropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights. The causality behind experimental choices and protocols is explained to provide a self-validating framework for understanding and utilizing this compound.

Introduction

This compound, with the CAS Number 57225-86-2, is a halogenated aromatic ester.[1][2] Its structure, featuring a chlorophenyl group and a methylpropanoate moiety, makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom and the ester functional group provides reactive sites for further chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] This guide will delve into its core chemical and physical properties, spectroscopic signature, a representative synthetic route, and safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 57225-86-2 | [1][2] |

| Molecular Formula | C11H13ClO2 | [1][2] |

| Molecular Weight | 212.67 g/mol | [1][2] |

| Appearance | Likely a colorless to pale yellow liquid | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.79060 | [1] |

| Polar Surface Area (PSA) | 26.30000 Ų | [1] |

| Synonyms | Methyl 2-(4-chlorophenyl)-2-methylpropionate | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A singlet for the methyl ester protons (-COOCH₃).

-

A singlet for the two equivalent methyl groups on the propanoate chain (-C(CH₃)₂).

-

Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, the carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted carbons), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group (C=O) in the ester, typically found in the region of 1735-1750 cm⁻¹.[6] Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic groups, C-O stretching of the ester, and vibrations associated with the C-Cl bond.[6]

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.67). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Synthesis

This compound can be synthesized through various routes. A common and logical approach is the Friedel-Crafts acylation followed by further modification, or the esterification of the corresponding carboxylic acid. A plausible synthetic workflow is outlined below.

Proposed Synthesis Workflow

A likely synthesis involves the reaction of a suitable starting material with a reagent that introduces the 2-methylpropanoate group to the 4-chlorophenyl moiety. One possible route involves the Friedel-Crafts acylation of chlorobenzene.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup : To a cooled solution of aluminum chloride in a suitable solvent (e.g., dichloromethane), add chlorobenzene.

-

Addition of Acylating Agent : Slowly add 2-methylpropanoyl chloride to the mixture while maintaining a low temperature.

-

Reaction : Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base and then with brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography to yield the intermediate ketone.

-

Esterification : The intermediate would then undergo further reactions to form the final ester product.

Disclaimer: This is a generalized, hypothetical protocol based on standard organic chemistry principles and synthesis of similar compounds.[7][8][9] Actual laboratory procedures should be developed and optimized with appropriate safety precautions.

Applications and Significance

This compound is primarily of interest as a chemical intermediate. Its structural motifs are found in various biologically active molecules.

-

Pharmaceutical Synthesis : Compounds with a similar backbone are used as intermediates in the synthesis of pharmaceuticals, such as the antihistamine bilastine.[10] The related compound, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is an intermediate for fexofenadine.[11]

-

Agrochemicals : The chlorophenyl group is a common feature in many pesticides and herbicides. This compound could serve as a starting material for the synthesis of new agrochemicals.[4]

-

Material Science : Esters of this type can be used in the development of specialty polymers and other materials.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : It is classified with the hazard code "Xi," indicating it is an irritant.[1] It may be irritating to the skin, eyes, and respiratory tract.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[12][13]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

-

Fire Safety : This compound is a combustible liquid. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined chemical and physical properties, combined with its reactivity, make it a valuable building block for the synthesis of a wide range of target molecules. A thorough understanding of its spectroscopic characteristics, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and development.

References

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. CAS 23844-56-6: methyl 2-(4-chloro-2-methylphenoxy)propano… [cymitquimica.com]

- 5. reignpharma.com [reignpharma.com]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 11. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 154477-54-0 [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C18H17ClO4 | CID 3038933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 16. CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]

- 17. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 2-(4-ethylphenyl)-2-methylpropanoate | C13H18O2 | CID 10465581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Physical and chemical properties of Methyl 2-(4-chlorophenyl)-2-methylpropanoate

An In-depth Technical Guide on Methyl 2-(4-chlorophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 57225-86-2) is a halogenated aromatic ester with potential applications as an intermediate in organic synthesis.[1][2] This technical guide provides a consolidated overview of its known physical and chemical properties, a proposed synthetic pathway based on established chemical principles, and essential safety information. Due to the limited availability of in-depth research and application data in the public domain, this document focuses on foundational information derived from chemical databases and analogous compound syntheses to provide a practical guide for researchers.

Introduction and Compound Identification

This compound is a derivative of propanoic acid. The structure is characterized by a chlorophenyl group and a gem-dimethyl substitution at the alpha carbon of the methyl propanoate backbone. This structural arrangement makes it a subject of interest for synthetic chemists exploring derivatives for various applications, including agrochemicals and pharmaceuticals.[3]

Compound Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: Methyl 2-(4-chlorophenyl)-2-methylpropionate[1]

-

Molecular Weight: 212.67 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation development. The data for this compound is primarily based on computational predictions and information from chemical suppliers.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | LookChem[1], Guidechem[2] |

| Molecular Weight | 212.67 g/mol | LookChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | Reign Pharma Pvt. Ltd. (for a similar compound)[4] |

| PSA (Polar Surface Area) | 26.30 Ų | LookChem[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.79 | LookChem[1] |

| Purity (typical) | >95% | LookChem[1] |

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible and efficient method is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid.[5][6] This classic acid-catalyzed reaction is widely used in organic synthesis for its reliability.[6][7]

Conceptual Workflow: Fischer-Speier Esterification

The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The use of excess alcohol shifts the equilibrium towards the formation of the ester product.[5]

Caption: Proposed Fischer-Speier esterification workflow.

Step-by-Step Experimental Protocol (Proposed)

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2-methylpropanoic acid.

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask to act as both reactant and solvent.

-

Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 2-10 hours).[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[8][9] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[8]

-

Purification: Concentrate the organic solution under reduced pressure to obtain the crude product.[8] Purify the crude ester by vacuum distillation or column chromatography to yield pure this compound.

Potential Applications and Research Interest

Esters of halogenated phenylpropanoic acids are valuable intermediates in the synthesis of more complex molecules. While specific applications for this exact compound are not widely published, structurally similar compounds are used in the development of:

-

Pharmaceuticals: As building blocks for active pharmaceutical ingredients (APIs). For instance, related structures are intermediates in the synthesis of antihistamines like fexofenadine.[10][11]

-

Agrochemicals: The synthesis of pesticides and herbicides often involves intermediates with similar structural motifs.[3]

-

Material Science: Used in the development of specialized polymers and other materials.

Further research is required to fully elucidate the potential applications of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

In case of exposure, seek immediate medical attention. A Material Safety Data Sheet (MSDS) should be consulted before handling.

Conclusion

This compound is a chemical intermediate with a foundation in established organic chemistry principles. While comprehensive data is limited, this guide provides the core physicochemical properties and a robust, proposed synthetic protocol based on the Fischer-Speier esterification. This information serves as a valuable starting point for researchers and professionals in drug development and chemical synthesis who may wish to explore the potential of this and related compounds.

References

-

Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Mol-Instincts. Retrieved from [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2016). NMR-DB. Retrieved from [Link]

-

Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. (n.d.). Eureka. Retrieved from [Link]

-

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate. (2024). ChemBK. Retrieved from [Link]

-

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (n.d.). Google Patents.

- Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. (n.d.). Google Patents.

-

Methyl 2-(4-chlorophenyl)propanoate. (n.d.). ChemBK. Retrieved from [Link]

- Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. (n.d.). Google Patents.

-

Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. (n.d.). PubChem. Retrieved from [Link]

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1- piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. (2014). Google Patents.

-

Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). Quick Company. Retrieved from [Link]

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. (n.d.). Google Patents.

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Methyl-2-(4-(2-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Reign Pharma Pvt. Ltd.. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 23844-56-6: methyl 2-(4-chloro-2-methylphenoxy)propano… [cymitquimica.com]

- 4. reignpharma.com [reignpharma.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 9. CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]

- 10. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 154477-54-0 [chemicalbook.com]

A Technical Guide to the Mechanism of Action of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A PPARα Agonist

Abstract

Methyl 2-(4-chlorophenyl)-2-methylpropanoate belongs to the fibrate class of compounds, which are potent modulators of lipid metabolism. Structurally analogous to well-characterized agents like clofibrate, its mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a detailed technical overview of this mechanism, from molecular target engagement to downstream transcriptional regulation of genes involved in lipid homeostasis. We will explore the canonical PPARα signaling pathway, detail the experimental methodologies used to validate this mechanism, and present the anticipated quantitative outcomes. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this compound class.

Introduction: The Fibrate Class and PPARα

This compound is a synthetic carboxylic acid ester. Upon administration, it is anticipated to be rapidly hydrolyzed by serum and tissue esterases into its active form, 2-(4-chlorophenyl)-2-methylpropanoic acid, a direct analogue of clofibric acid.[1] Fibrates are a well-established class of drugs used to treat dyslipidemia, primarily by lowering high levels of serum triglycerides.[2][3]

The primary molecular targets of fibrates are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of ligand-activated nuclear transcription factors.[4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. The fibrate class of drugs, including the active metabolite of our topic compound, demonstrates primary agonism towards the PPARα isoform.[3][5][6] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, positioning it as a master regulator of lipid metabolism.[7][8]

The Core Mechanism: PPARα Signaling Pathway

The mechanism of action for a PPARα agonist like this compound (via its active acid form) involves a multi-step process that translates a ligand-binding event into a change in gene expression.

-

Ligand Binding: The active metabolite passively diffuses into the cell and the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARα.

-

Heterodimerization: This binding event induces a conformational change in PPARα, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[9][10]

-

PPRE Binding: The newly formed PPARα-RXR heterodimer translocates to the DNA and binds to specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]

-

Transcriptional Activation: Upon binding to a PPRE, the heterodimer recruits a complex of co-activator proteins. This complex initiates and enhances the transcription of downstream target genes, leading to increased protein expression.[12]

The major consequence of this pathway activation is the upregulation of genes critical to lipid metabolism, including those involved in fatty acid transport, mitochondrial β-oxidation, and the breakdown of triglycerides.[2][7][13]

Visualizing the Signaling Pathway

The following diagram illustrates the canonical PPARα activation pathway.

Caption: Canonical PPARα signaling pathway initiated by a fibrate agonist.

Experimental Validation: The Hybrid Reporter Gene Assay

To confirm that this compound acts as a PPARα agonist, the gold-standard in vitro method is the hybrid reporter gene assay, often utilizing luciferase as the reporter.[14][15] This cellular assay provides a robust and quantitative measure of nuclear receptor activation.[16]

Rationale for the Hybrid Assay Design

The hybrid design is superior for isolating the specific interaction between the compound and the PPARα Ligand Binding Domain (LBD). It cleverly avoids confounding effects from other cellular components that might interact with the full-length receptor or its DNA binding domain.[17]

-

Chimeric Receptor: A fusion protein is constructed containing the DNA-Binding Domain (DBD) of a non-mammalian protein (commonly the yeast GAL4 protein) and the LBD of the human nuclear receptor of interest (in this case, PPARα).[14][16]

-

Reporter Construct: A separate plasmid contains a promoter with GAL4 Upstream Activation Sequences (UAS) that drive the expression of a reporter gene, such as Firefly Luciferase.[18]

-

Principle: The compound will only activate the reporter gene if it binds to the PPARα-LBD, causing the GAL4-DBD to bind to the UAS and initiate transcription. This system directly links the specific ligand-LBD interaction to a measurable output.[17]

Experimental Workflow and Protocol

The following diagram and protocol outline the steps for a typical PPARα hybrid reporter gene assay.

Caption: Workflow for a dual-luciferase hybrid reporter gene assay.

Detailed Step-by-Step Protocol:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Transfection: The cells are transiently co-transfected using a lipid-based reagent (e.g., Lipofectamine) with three plasmids:[14]

-

An expression vector for the chimeric receptor (e.g., pFA-CMV containing the GAL4-DBD fused to the human PPARα-LBD).

-

A reporter vector containing multiple GAL4 UAS repeats upstream of a Firefly luciferase gene (e.g., pFR-Luc).

-

A control vector for normalization, containing a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression (e.g., pRL-SV40).

-

-

Compound Treatment: Following a 4-6 hour post-transfection incubation to allow for initial protein expression, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., 0.1% DMSO) and a known PPARα agonist positive control (e.g., GW7647) are included.

-

Incubation: The plates are incubated for 18-24 hours to allow for compound-induced activation and accumulation of luciferase reporter enzymes.

-

Cell Lysis and Luminescence Reading: The cells are washed and lysed. The activity of both Firefly and Renilla luciferases is measured sequentially using a luminometer and a dual-luciferase assay reagent kit.

-

Data Analysis:

-

Normalization: To correct for variations in cell number and transfection efficiency, the Firefly luciferase signal in each well is divided by the corresponding Renilla luciferase signal.[14]

-

Fold Activation: The normalized signal for each compound concentration is then divided by the average normalized signal of the vehicle control to calculate the "Fold Activation."

-

EC50 Determination: The Fold Activation values are plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration).

-

Anticipated Results and Data Presentation

The primary output of the reporter gene assay is a dose-response curve from which key quantitative parameters are derived. These parameters are crucial for characterizing the potency of the compound.

Quantitative Data Summary

Based on data for structurally related compounds, we can anticipate the potency of the active metabolite.[5] The results would be summarized as follows:

| Compound | Target | Assay Type | EC50 (µM) | Max Fold Activation |

| Active Metabolite | PPARα | Hybrid Reporter Assay | Predicted: 10 - 100 | To be determined |

| Clofibric Acid[5] | PPARα | Transactivation Assay | 50 | N/A |

| GW7647 (Control) | PPARα | Hybrid Reporter Assay | ~0.001 - 0.01 | To be determined |

Note: Predicted values are based on public data for similar fibrates and serve as an illustrative example.

Conclusion

The mechanism of action for this compound is confidently predicted to be agonism of the nuclear receptor PPARα, consistent with its classification as a fibrate. Upon hydrolysis to its active acid form, it binds to the PPARα LBD, triggering heterodimerization with RXR, binding to PPREs, and subsequent transcriptional activation of genes that promote lipid catabolism. This mechanism can be definitively validated and quantified using a hybrid reporter gene assay, which provides a precise measure of potency (EC50) and efficacy (maximal activation). This technical framework provides a solid foundation for further investigation and development of this and related compounds.

References

-

Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021). EUbOPEN. [Link]

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health (NIH). [Link]

-

Clofibrate | C12H15ClO3. PubChem, National Institutes of Health (NIH). [Link]

-

Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]

-

What is the mechanism of Clofibrate? Patsnap Synapse. [Link]

-

The signaling pathways of PPARα and estrogen receptors. ResearchGate. [Link]

-

Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]

-

PPAR Signaling Pathway. Creative Diagnostics. [Link]

-

PPAR agonist. Wikipedia. [Link]

-

PPAR Signaling Pathway. Creative Biolabs. [Link]

-

Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. International Journal of Molecular Sciences. [Link]

-

PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. [Link]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology. [Link]

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. [Link]

-

Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology. [Link]

Sources

- 1. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 3. PPAR agonist - Wikipedia [en.wikipedia.org]

- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 13. karger.com [karger.com]

- 14. eubopen.org [eubopen.org]

- 15. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

A Guide to the Structural Elucidation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Multi-Spectroscopic Approach

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This technical guide provides an in-depth, methodology-driven exploration of the structural elucidation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. Moving beyond a simple recitation of data, this paper emphasizes the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. We will demonstrate how these techniques provide complementary information, creating a self-validating workflow that proceeds from the determination of the molecular formula to the precise mapping of the atomic framework. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical strategies for molecular characterization.

Introduction: Strategy and Workflow

This compound (Molecular Formula: C₁₁H₁₃ClO₂, Molecular Weight: 212.67 g/mol ) is a compound that can serve as an intermediate in various synthetic pathways.[1][2] Accurate structural confirmation is paramount to ensuring the integrity of subsequent research and development.

Our approach is not merely a sequence of experiments but a logical progression of inquiry. Each analytical technique is chosen for the specific piece of the structural puzzle it solves.[3][4][5] Mass spectrometry provides the foundational data—the molecular weight and formula. Infrared spectroscopy offers a rapid survey of the functional groups present. Finally, NMR spectroscopy provides the high-resolution map of the proton and carbon environments, revealing the precise connectivity of the atoms.[6][7] The synergy between these methods ensures a high degree of confidence in the final assigned structure.

The overall workflow for this elucidation is depicted below.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: The logical first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula of the unknown compound.[8] High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. We utilize Electron Ionization (EI) as it provides not only the molecular ion but also reproducible fragmentation patterns that offer initial structural clues. The presence of chlorine, with its characteristic isotopes (³⁵Cl and ³⁷Cl), provides an immediate and powerful point of validation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.

-

Analysis: Ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Anticipated Data & Interpretation

The mass spectrum provides two critical pieces of information: the molecular ion and its fragments.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For C₁₁H₁₃ClO₂, the M⁺ peak is expected at m/z 212. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 214, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This 3:1 isotopic pattern is a definitive marker for a monochlorinated compound.

-

Fragmentation Pattern: The molecular ion fragments in predictable ways, offering clues to the molecule's structure. Common fragmentation pathways for esters include alpha-cleavage and loss of the alkoxy group.[9][10][11]

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Predicted Ion Fragment | Significance |

|---|---|---|

| 212, 214 | [C₁₁H₁₃³⁵Cl O₂]⁺, [C₁₁H₁₃³⁷Cl O₂]⁺ | Molecular ion peak (M⁺, M+2) confirming molecular weight and presence of one chlorine atom. |

| 197, 199 | [C₁₀H₁₀³⁵Cl O₂]⁺, [C₁₀H₁₀³⁷Cl O₂]⁺ | Loss of a methyl radical (•CH₃). |

| 181, 183 | [C₁₀H₁₀³⁵Cl O]⁺, [C₁₀H₁₀³⁷Cl O]⁺ | Loss of the methoxy radical (•OCH₃).[10][12] |

| 153, 155 | [C₉H₁₀³⁵Cl]⁺, [C₉H₁₀³⁷Cl]⁺ | Loss of the carbomethoxy group (•COOCH₃). |

| 139, 141 | [C₈H₈³⁵Cl]⁺, [C₈H₈³⁷Cl]⁺ | Acylium ion formed by cleavage alpha to the aromatic ring. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule.[8] The principle lies in the absorption of infrared radiation by specific molecular vibrations. For this compound, we expect to see strong, characteristic absorptions for the ester group and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An IR beam is passed through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where specific frequencies are absorbed.

-

Spectrum Generation: The detector measures the attenuated radiation, and a Fourier transform is applied to generate the infrared spectrum (transmittance vs. wavenumber).

Anticipated Data & Interpretation

The IR spectrum is analyzed for the presence of characteristic absorption bands. The ester functional group is particularly conspicuous.[13]

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |

| ~2950-3000 | Aliphatic C-H Stretch | Corresponds to the methyl groups. |

| ~1735 | Ester C=O Stretch | Strong, sharp, and highly characteristic absorption for a saturated ester carbonyl group. [14][15] |

| ~1600, ~1480 | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |

| ~1250 and ~1150 | Ester C-O Stretches | Two distinct bands are typical for esters, corresponding to the C(=O)-O and O-C bonds.[13][14] |

| ~830 | C-H Out-of-Plane Bend | Strong band, characteristic of 1,4- (para) disubstitution on a benzene ring. |

The most telling feature is the intense carbonyl (C=O) peak around 1735 cm⁻¹, which provides unambiguous evidence of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule.[7] It provides information on the chemical environment, quantity, and connectivity of ¹H and ¹³C atoms. By combining one-dimensional ¹H and ¹³C spectra, we can piece together the entire molecular framework.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and data is acquired using a standard pulse program at a high field strength (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated to determine the relative ratios of protons.

Anticipated Data & Interpretation

The structure C₁₁H₁₃ClO₂ contains 13 protons. We anticipate four distinct signals in the ¹H NMR spectrum.

Caption: Correlation of predicted ¹H NMR signals to the molecular structure.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ, Hₑ | ~7.3 | Doublet (AA'BB') | 4H | Aromatic Protons | Protons on the aromatic ring are deshielded due to the ring current.[16][17] The para-substitution pattern creates a symmetrical but complex splitting pattern that often appears as two distinct doublets.[18][19] |

| Hₘ | ~3.65 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom.[14] |

| Hₓ | ~1.60 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal. |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Data Acquisition: A proton-decoupled pulse sequence is used to acquire the spectrum (e.g., at 100 MHz). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

-

Data Processing: The data is processed similarly to the ¹H spectrum.

Anticipated Data & Interpretation

The molecule has a plane of symmetry through the C1-C4 axis of the benzene ring. We therefore expect to see 8 distinct carbon signals.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~177 | C=O | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~145 | C-Cl (Aromatic C) | The ipso-carbon attached to the chlorine atom. |

| ~133 | Quaternary (Aromatic C) | The ipso-carbon attached to the propanoate group. |

| ~128.5 | CH (Aromatic C) | The two equivalent aromatic carbons ortho to the propanoate group. |

| ~128.0 | CH (Aromatic C) | The two equivalent aromatic carbons ortho to the chlorine atom. |

| ~52 | -OCH₃ | The methoxy carbon, deshielded by oxygen. |

| ~46 | -C (CH₃)₂ | The quaternary carbon of the propanoate group. |

| ~25 | -C(C H₃)₂ | The two equivalent methyl carbons. |

Synthesis and Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

Caption: Synthesis of all spectroscopic data to confirm the final structure.

-

From MS: We establish the molecular formula as C₁₁H₁₃ClO₂. The isotopic cluster confirms the presence of a single chlorine atom.

-

From IR: We identify key functional groups: an ester (C=O at ~1735 cm⁻¹), an aromatic ring, and aliphatic C-H bonds. The band at ~830 cm⁻¹ strongly suggests para-substitution.

-

From NMR: ¹H and ¹³C NMR data provide the final assembly. The ¹H NMR shows the characteristic signals for a para-substituted aromatic ring, a methoxy group, and two equivalent methyl groups on a quaternary center. The ¹³C NMR confirms the 8 unique carbon environments expected from this structure due to symmetry.

All collected data are internally consistent and point unequivocally to the structure being This compound .

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By strategically employing Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we have systematically moved from a molecular formula to a fully confirmed atomic structure. This guide underscores the principle that no single technique provides a complete picture; rather, it is the synthesis of complementary data that affords the highest level of scientific confidence. This rigorous, evidence-based approach is fundamental to ensuring quality and accuracy in chemical research and drug development.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?

- SynThink. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters.

- CHEM-WONDERS. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- Schleyer, P. v. R., & Mo, Y. (2010). NMR shifts of aromatic and antiaromatic compounds using BLW.

- Chemistry Stack Exchange. (2012). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms?

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Esters.

- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube.

- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

- Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

- Google Patents. (2014). WO 2014/188453 A2.

- chem-wonders. (2020). structure elucidation | Interactive session | Spectral analysis. YouTube.

- PubChem. (n.d.). Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.

- Guidechem. (n.d.). This compound 57225-86-2 wiki.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- Google Patents. (n.d.). CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).

- LookChem. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate.

- PubChem. (n.d.). Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

- ChemicalBook. (2025). methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate.

- ChemicalBook. (2025). Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.

- Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.

- ChemicalBook. (n.d.). Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum.

- Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748).

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).

- PubChem. (n.d.). Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene.

Sources

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. youtube.com [youtube.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. jchps.com [jchps.com]

- 8. vce.studypulse.au [vce.studypulse.au]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. comporgchem.com [comporgchem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

Methyl 2-(4-chlorophenyl)-2-methylpropanoate derivatives and analogs

An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate Derivatives and Analogs

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound and its structurally related derivatives and analogs. This chemical scaffold serves as a crucial building block in the synthesis of various pharmacologically active compounds. This document will delve into the synthetic methodologies, chemical properties, and the diverse biological activities exhibited by this class of molecules. We will explore their structure-activity relationships, mechanisms of action, and established experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Core Scaffold and Its Significance

This compound is an organic compound characterized by a central quaternary carbon atom attached to a 4-chlorophenyl ring, a methyl group, and a methyl ester. The core structure, 2-(4-chlorophenyl)-2-methylpropanoic acid, is a key component in a variety of molecules that have garnered significant interest in medicinal chemistry.

The presence of the chlorophenyl group and the gem-dimethyl moiety are critical structural features that influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This scaffold is notably a key intermediate in the synthesis of compounds like fexofenadine, a well-known antihistamine and antiallergic agent.[1][2] Furthermore, analogs of this structure have been investigated for a range of biological activities, including anti-hyperlipidemic and anti-inflammatory effects.[3][4]

Synthetic Strategies and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the desired substitutions on the aromatic ring and the nature of the ester group.

Friedel-Crafts Acylation: A Key Synthetic Route

A common and versatile method for synthesizing derivatives of this compound is through a Friedel-Crafts acylation reaction. This reaction typically involves the acylation of a substituted benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[5][6]

For instance, the synthesis of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, an important intermediate, can be achieved by reacting methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride in the presence of aluminum chloride.[7][8] The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) at low temperatures to control the reaction's exothermicity and minimize side-product formation.[7]

Workflow for Friedel-Crafts Acylation

Caption: Generalized workflow for the synthesis of this compound derivatives via Friedel-Crafts Acylation.

Esterification

The methyl ester of 2-(4-chlorophenyl)-2-methylpropanoic acid can be synthesized from the corresponding carboxylic acid through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[9] This method is particularly useful when starting from the carboxylic acid precursor.

Purification and Characterization

The purification of this compound derivatives is typically achieved using standard laboratory techniques. Following the reaction, an aqueous workup is often employed to remove the catalyst and other water-soluble impurities.[7] The crude product is then extracted into an organic solvent, dried, and concentrated. Further purification can be accomplished by column chromatography on silica gel or by recrystallization.[10]

The structural elucidation and characterization of the synthesized compounds are performed using a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the presence of key functional groups.[11][12]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[11]

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl group of the ester.[11]

Biological Activities and Pharmacological Profile

Derivatives and analogs of this compound have been shown to exhibit a wide range of biological activities. The specific pharmacological profile is highly dependent on the nature and position of the substituents on the core scaffold.

Anti-inflammatory and Cyclooxygenase (COX) Inhibition

Several derivatives of 2-phenylpropionic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] The substitution pattern on both the phenyl and a linked heterocyclic ring (in analogs) can significantly influence the inhibitory potency against COX-1 and COX-2.[4]

Antihyperlipidemic Activity

Analogs of this compound are structurally related to the fibrate class of drugs, which are known for their lipid-lowering effects. Fenofibrate, a widely used antihyperlipidemic agent, is a pro-drug that is metabolized to fenofibric acid, a derivative of 2-phenoxy-2-methylpropanoic acid.[3] The synthesis of a metabolite of fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has been reported, highlighting the relevance of this scaffold in lipid metabolism.[3]

Sigma Receptor Modulation

Certain analogs incorporating the 4-chlorophenyl moiety have been identified as potent and selective ligands for sigma (σ) receptors.[13] These receptors are implicated in a variety of neurological functions, and their modulation represents a promising therapeutic strategy for a range of central nervous system disorders. The stereochemistry of these analogs plays a crucial role in their affinity and functional activity (agonist vs. antagonist) at sigma receptors.[13]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly sensitive to structural modifications. Key SAR observations include:

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile. Halogen substitutions, such as the chloro group, are common and can enhance potency.

-

Ester and Acid Functionality: The carboxylic acid or its ester derivative is often crucial for activity. The ester form can act as a prodrug, improving oral bioavailability.

-

Side Chain Modifications: Alterations to the side chain attached to the phenyl ring can lead to compounds with different biological targets.

| Derivative/Analog | Key Structural Modification | Reported Biological Activity | Reference |

| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | Addition of a 4-chlorobutanoyl group at the 4-position of the phenyl ring | Intermediate for fexofenadine synthesis | [1][7] |

| 2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives | Replacement of the chloro group with a substituted thiazole ring | Cyclooxygenase inhibition, anti-inflammatory | [4] |

| (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate | Incorporation of a cyclopropane and a piperidine moiety | Potent and selective sigma (σ) receptor ligands | [13] |

| 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Phenoxy linkage and reduction of a ketone | Metabolite of the antihyperlipidemic drug fenofibrate | [3] |

Detailed Experimental Protocol: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

The following protocol is a representative example of the synthesis of a key derivative of this compound.[7]

Materials:

-

Methyl 2-methyl-2-phenylpropanoate

-

4-chlorobutyryl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry reactor, charge dichloromethane (DCM) and aluminum chloride. Cool the mixture to -10 °C.

-

In a separate vessel, dissolve methyl 2-methyl-2-phenylpropanoate in DCM.

-

Slowly add the solution from step 2 to the reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.

-

In another reactor, charge DCM and aluminum chloride and cool to -10 °C.

-

In a separate vessel, dissolve 4-chlorobutyryl chloride in DCM.

-

Slowly add the solution from step 5 to the second reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.

-

Slowly add the contents of the first reactor to the second reactor, maintaining the temperature between -10 to 0 °C.

-

Monitor the reaction for completion using Gas Chromatography (GC) (typically 24 hours).

-

Once the reaction is complete, slowly quench the reaction mass with concentrated HCl at 10-20 °C and stir for 30 minutes.

-

Separate the organic (DCM) layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.

In Vitro and In Vivo Evaluation

The biological evaluation of this compound derivatives and analogs involves a range of in vitro and in vivo assays to determine their efficacy and safety profiles.

In Vitro Assays

-

Cytotoxicity Assays: The potential of new compounds to induce cell death is often assessed using assays like the MTT assay in various cancer cell lines.[14]

-

Enzyme Inhibition Assays: For compounds targeting specific enzymes like cyclooxygenase, in vitro assays are performed using purified enzymes or cell lysates to determine the IC₅₀ values.[4]

-